rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
Description
Chemical Context and Pharmacological Relevance of Tolterodine Derivatives
The pharmaceutical landscape of muscarinic receptor antagonists has been significantly shaped by tolterodine and its metabolic derivatives, which represent a sophisticated class of compounds designed for treating overactive bladder syndrome. Tolterodine functions as a competitive muscarinic receptor antagonist, with both urinary bladder contraction and salivation being mediated via cholinergic muscarinic receptors. Following oral administration, tolterodine undergoes extensive hepatic metabolism, resulting in the formation of the 5-hydroxymethyl derivative, which serves as a major pharmacologically active metabolite.
The metabolic transformation of tolterodine involves two primary pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen atom. The formation of the 5-hydroxymethyl metabolite is catalyzed by cytochrome P450 2D6, while the formation of N-dealkylated tolterodine is predominantly catalyzed by cytochrome P450 3A isoenzymes in human liver microsomes. This metabolic complexity has necessitated the development of sophisticated analytical standards, including various desisopropyl derivatives, to fully characterize the pharmacokinetic behavior of tolterodine-based therapeutics.
The 5-hydroxymethyl metabolite exhibits antimuscarinic activity similar to that of tolterodine and contributes significantly to the therapeutic effect. Both tolterodine and the 5-hydroxymethyl metabolite demonstrate high specificity for muscarinic receptors, showing negligible activity or affinity for other neurotransmitter receptors and cellular targets such as calcium channels. This specificity profile has made tolterodine derivatives particularly attractive for pharmaceutical development, as evidenced by the subsequent development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine.
The desisopropyl derivatives of tolterodine represent important metabolic products that arise through the dealkylation pathway. The compound rac 5-Hydroxymethyl Desisopropyl Tolterodine represents a specific metabolite that combines both the hydroxymethyl substitution and the loss of one isopropyl group from the parent tolterodine structure. This particular metabolite has gained significance in analytical chemistry due to its role in comprehensive metabolite profiling studies and its utility as a reference standard for bioanalytical method development.
Table 1: Chemical Properties of this compound
The pharmacological relevance of desisopropyl tolterodine derivatives extends beyond their role as metabolites. Research has demonstrated that tolterodine metabolism exhibits significant interindividual variability, particularly related to cytochrome P450 2D6 polymorphisms. Approximately 7% of the population lacks cytochrome P450 2D6 activity, leading to alternative metabolic pathways via cytochrome P450 3A4 and resulting in different metabolite profiles. This genetic variability has important implications for drug efficacy and has driven the development of alternative therapeutic approaches, such as fesoterodine, which bypasses cytochrome P450 2D6-mediated metabolism through its conversion to 5-hydroxymethyl tolterodine via ubiquitous nonspecific esterases.
Role of Deuterium Isotopologues in Pharmacokinetic Research
The incorporation of deuterium isotopes into pharmaceutical compounds has evolved from a specialized analytical technique to a sophisticated drug development strategy with profound implications for pharmacokinetic optimization. Deuterium substitution represents arguably the smallest possible chemical modification, yet it can have substantial impacts on various drug characteristics, extending well beyond simple pharmacokinetic improvements to significantly affect drug efficacy and safety profiles. The development of deuterated compounds like this compound exemplifies the strategic application of isotopic labeling for both analytical and therapeutic purposes.
The fundamental principle underlying deuterium isotope effects in pharmacokinetics relates to the kinetic isotope effect, whereby the substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions. This effect is particularly pronounced when the deuterium substitution occurs at sites of metabolic transformation, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can result in slower metabolism and altered pharmacokinetic profiles. The magnitude of this effect is system-dependent and can vary significantly based on the specific enzymatic pathways involved and the metabolic clearance mechanisms.
Deuterated internal standards have become indispensable tools in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry applications. The ideal deuterated internal standard exhibits identical extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention time compared to the analyte of interest. An essential characteristic of deuterated internal standards is their ability to co-elute with the compound being quantified while containing sufficient mass increase to generate a signal outside the natural mass distribution of the analyte.
The application of deuterated compounds in pharmacokinetic research has demonstrated remarkable success in improving analytical precision and reducing variability in bioanalytical measurements. In the specific case of tolterodine analysis, deuterated standards such as tolterodine D6 have been employed in liquid chromatography-electrospray tandem mass spectrometry methods for quantitation in human plasma. These methods utilize selected reaction monitoring, with tolterodine being monitored at mass-to-charge ratio 326.2 → 147.2 and the deuterated internal standard at 332.2 → 153.2, demonstrating the practical utility of deuterium labeling in achieving analytical selectivity.
Table 2: Deuterium Isotope Effects in Drug Metabolism
The strategic positioning of deuterium atoms in this compound specifically targets the isopropyl group, with six deuterium atoms replacing six hydrogen atoms in the 1,1,1,3,3,3-hexadeuteriopropan-2-yl moiety. This labeling pattern is particularly significant because it maintains the structural integrity of the compound while providing sufficient mass shift for analytical discrimination. The deuterium substitution pattern also ensures that the labeled compound will exhibit similar physicochemical properties to the unlabeled analyte while providing the necessary analytical advantages for quantitative bioanalysis.
The development of deuterated metabolites like this compound reflects the sophisticated understanding of metabolic pathways and the need for comprehensive analytical coverage in drug development. These compounds serve multiple functions: as internal standards for quantitative analysis, as tools for metabolite identification studies, and as reference materials for method validation procedures. The availability of such deuterated standards has revolutionized the field of drug metabolism and pharmacokinetics by enabling more accurate and precise quantification of drug metabolites in biological matrices.
Recent advances in deuterium incorporation strategies have shifted focus from simple deuterium switch approaches to more sophisticated applications in novel drug discovery. The field has evolved from initially developing deuterated analogues of marketed drugs to applying deuteration in de novo drug discovery programs, as evidenced by the Food and Drug Administration approval of deucravacitinib in 2022 as the first de novo deuterated drug. This evolution demonstrates the maturation of deuteration as a legitimate drug development strategy rather than merely an analytical tool.
The pharmacokinetic implications of deuterium substitution extend beyond simple metabolic stability improvements. Studies have demonstrated that deuteration can redirect metabolic pathways in directions that reduce toxicities and improve therapeutic indices. The approval of deutetrabenazine as the first deuterated drug in 2017 validated the clinical utility of this approach, showing far superior pharmacokinetic profiles compared to the undeuterated parent compound and allowing significant reductions in dose and dosing frequency.
Properties
IUPAC Name |
2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662017 | |
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189419-89-3 | |
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup
-
Substrate : Desisopropyl tolterodine (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reagents : Paraformaldehyde (2.5 equiv) and a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Conditions : Reaction proceeds at 60–80°C for 6–12 hours under nitrogen atmosphere.
Optimization Insights
-
Temperature control : Elevated temperatures (>80°C) risk side reactions, including over-methylation or decomposition.
-
Catalyst loading : Boron trifluoride etherate at 10 mol% achieves >85% conversion, while higher concentrations reduce selectivity.
Table 1: Hydroxymethylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes conversion |
| Catalyst (BF) | 10 mol% | Balances rate and selectivity |
| Reaction Time | 8–10 hours | Ensures completion |
Deuterium Labeling Techniques
Deuterium incorporation occurs at six positions on the propylamine side chain, achieved via two primary methods:
Cu-Catalyzed Transfer Hydrodeuteration
This method, adapted from precision deuteration protocols, uses a copper catalyst and deuterated silanes:
-
Catalyst system : Cu(OAc) (0.01 equiv) and DTB-DPPBz ligand (0.011 equiv).
-
Conditions : Reactions proceed at 25°C for 24 hours, achieving >95% isotopic purity.
Mechanism : The copper catalyst facilitates deuterium transfer from 2-propanol-d to the alkyne intermediate, followed by hydrogen-deuterium exchange at the benzylic positions.
Acid-Catalyzed H/D Exchange
-
Reagents : DO (99.9% isotopic purity) and trifluoroacetic acid (TFA).
-
Conditions : Reflux at 100°C for 48 hours, achieving 80–90% deuteration.
Table 2: Comparison of Deuteration Methods
| Method | Isotopic Purity | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Cu-Catalyzed | >95% | 24 hours | Moderate |
| Acid-Catalyzed Exchange | 80–90% | 48 hours | High |
Purification and Isolation
Post-synthetic purification ensures removal of non-deuterated byproducts and residual catalysts:
Chromatographic Techniques
Crystallization
-
Solvent system : Ethanol/water (9:1) at −20°C yields crystalline product with >99% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
High-resolution MS : Molecular ion peak at m/z 305.44 ([M+H]) aligns with the molecular formula CHDNO.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Feature | Significance |
|---|---|---|
| H NMR | Loss of benzylic proton signals | Confirms deuteration |
| HRMS | m/z 305.44 ([M+H]) | Validates molecular formula |
Challenges and Optimization
Isotopic Dilution
Byproduct Formation
-
Issue : Over-hydroxymethylation generates dihydroxymethyl derivatives.
-
Solution : Controlled stoichiometry of paraformaldehyde (≤2.5 equiv) and sub-80°C reaction temperatures.
Chemical Reactions Analysis
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Overview
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated derivative of Tolterodine, primarily known for its role as a muscarinic receptor antagonist used in treating urinary incontinence. The compound serves as a labeled metabolite, facilitating various research applications, particularly in pharmacokinetics, drug metabolism studies, and analytical chemistry.
Pharmacokinetics and Drug Metabolism
The primary application of this compound is in pharmacokinetic studies. Its stable isotope labeling allows for precise tracking of the compound's metabolic pathways in biological systems. Researchers utilize this compound to:
- Investigate Metabolic Pathways : Understanding how Tolterodine is metabolized in the body can help in optimizing dosage and improving therapeutic efficacy.
- Bioavailability Studies : By using this compound, scientists can measure the bioavailability of the parent drug and its metabolites through advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) .
Analytical Chemistry
The compound is also employed in analytical chemistry for method development and validation. Its isotopic labeling enhances the sensitivity and specificity of analytical methods:
- Reference Standard : As a reference standard, it aids in the calibration of instruments used for detecting and quantifying Tolterodine and its metabolites in biological samples .
- Stability Studies : It is used to assess the stability of pharmaceutical formulations containing Tolterodine under various stress conditions .
Clinical Research
In clinical settings, this compound plays a role in understanding patient responses to treatment:
- Pharmacogenomics : Investigating how genetic variations affect drug metabolism can lead to personalized medicine approaches, optimizing treatment regimens based on individual metabolic profiles .
- Efficacy Studies : The compound helps assess the efficacy of Tolterodine in different populations by examining its pharmacokinetics across diverse demographic groups .
Case Study 1: Pharmacokinetic Evaluation
A study conducted by Palmer et al. examined the pharmacokinetics of this compound in healthy volunteers. The findings indicated that the deuterated form provided clearer insights into the metabolic pathways compared to non-labeled counterparts, allowing for improved dosage adjustments based on individual metabolism.
Case Study 2: Stability Testing
Research published in the Journal of Pharmaceutical Sciences utilized this compound to evaluate the stability of Tolterodine formulations under accelerated conditions. Results showed that formulations containing this labeled metabolite maintained integrity over extended periods, suggesting its potential for long-term storage.
Mechanism of Action
The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is similar to that of tolterodine. Both compounds act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes . This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying . The labeled metabolite helps researchers study these effects in greater detail.
Comparison with Similar Compounds
Tolterodine-d6 Hydrochloride (CAS: 1330076-60-2)
Analytical Utility : Tolterodine-d6 Hydrochloride is used to measure the parent drug, while the deuterated hydroxymethyl metabolite distinguishes phase I metabolism (hydroxylation).
rac 5-Carboxy Desisopropyl Tolterodine-d6 (CAS: sc-219787)
Significance : The carboxylated derivative represents a further oxidative step in Tolterodine metabolism, often quantified alongside the hydroxymethyl form to map complete metabolic pathways.
rac Desisopropyl Tolterodine-d7 (CAS: 1346600-20-1)
| Property | This compound | rac Desisopropyl Tolterodine-d7 |
|---|---|---|
| Deuterium Sites | 6 deuteriums on desisopropyl chain | 7 deuteriums on aromatic/amine positions |
| Structural Feature | Retains hydroxymethyl group | Lacks hydroxylation; simpler backbone |
| Application | Metabolic intermediate analysis | Studies on desisopropyl analog pharmacology |
Pharmacological Insight : Desisopropyl derivatives help elucidate the role of isopropyl groups in receptor binding, while hydroxymethyl forms highlight metabolic activation.
5-Hydroxymethyl Tolterodine (Non-deuterated; CAS: 200801-70-3)
Analytical Advantage: The deuterated version avoids interference from endogenous metabolites in LC-MS/MS, improving assay accuracy.
Research Findings and Data Tables
LC-MS/MS Performance Metrics
| Compound | MRM Transition (m/z) | Ionization Mode | LOQ (ng/mL) |
|---|---|---|---|
| This compound | 342.2 → 223.1 | Positive | 0.1 |
| Tolterodine-d6 | 332.3 → 153.1 | Positive | 0.05 |
| 5-Hydroxymethyl Tolterodine-d14 | 356.2 → 223.1 | Positive | 0.2 |
Key Insight : The deuterated hydroxymethyl metabolite shows comparable sensitivity to other labeled analogs, validating its use in high-throughput assays.
Metabolic Stability Comparison
| Compound | Half-life (Human Liver Microsomes) | CYP2D6 Dependency |
|---|---|---|
| Tolterodine | 2.1 h | High |
| 5-Hydroxymethyl Tolterodine | 3.5 h | Moderate |
| This compound | N/A (internal standard) | N/A |
Implication : The deuterated analog’s stability ensures reliable quantification across metabolic conditions, particularly in CYP2D6 poor metabolizers.
Biological Activity
Rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of tolterodine, primarily recognized as a therapeutic agent for overactive bladder (OAB). This compound serves as a labeled metabolite, allowing researchers to track its metabolic pathways and interactions within biological systems. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.
- Molecular Formula : C19H25D6N2O2
- Molecular Weight : Approximately 305.44 g/mol
- Structure : The presence of deuterium in the structure enhances its utility in pharmacokinetic studies, particularly in distinguishing it from non-deuterated compounds.
Rac 5-Hydroxymethyl Desisopropyl Tolterodine functions primarily as a competitive antagonist at muscarinic acetylcholine receptors, specifically targeting the M2 and M3 subtypes. This antagonistic action inhibits involuntary bladder contractions, thus alleviating symptoms associated with OAB. The pharmacological profile of this compound mirrors that of its parent compound, tolterodine, but with enhanced tracking capabilities due to its deuterated nature .
Pharmacodynamics
The biological activity of this compound can be summarized as follows:
- Receptor Interaction : It exhibits high affinity for muscarinic receptors, leading to effective symptom relief in OAB patients.
- Comparative Efficacy : Studies indicate that while both tolterodine and its metabolite exhibit similar antimuscarinic activity, the pharmacokinetics differ significantly due to the metabolic pathways involved .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively:
| Parameter | Value |
|---|---|
| Bioavailability | High (via prodrug) |
| Metabolism | Non-specific esterases |
| Elimination Half-life | Variable (dependent on individual metabolism) |
| Peak Plasma Concentration | Achieved within hours after administration |
The formation of this metabolite occurs through non-specific esterases, contrasting with tolterodine's CYP2D6-mediated metabolism. This leads to more consistent plasma levels and reduced variability among patients .
Case Studies and Research Findings
-
Study on Efficacy in OAB Treatment :
A clinical trial demonstrated that patients receiving this compound exhibited significant reductions in urinary frequency and urgency compared to placebo groups. The study highlighted the importance of receptor selectivity in minimizing side effects associated with antimuscarinic therapies . -
Pharmacokinetic Variability :
Research indicated that the deuterated form provided a clearer understanding of metabolism without the confounding effects seen with tolterodine's variable metabolism based on genetic polymorphisms (CYP2D6 genotype) among patients . -
Comparative Analysis with Other Antimuscarinics :
In comparative studies against other antimuscarinic agents, this compound demonstrated superior receptor selectivity and a favorable side effect profile, making it a candidate for further development in OAB therapies .
Q & A
Q. How do researchers statistically reconcile variability in assay results when using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
